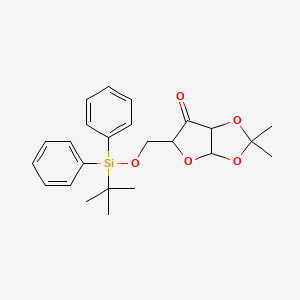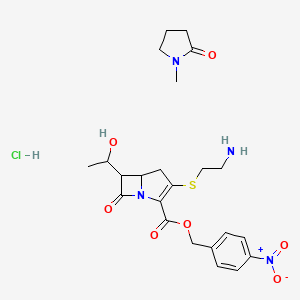
Thienamycin p-nitrobenzylester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thienamycin p-nitrobenzylester hydrochloride is a derivative of thienamycin, a potent antibiotic compound. Thienamycin itself is a member of the carbapenem class of antibiotics, known for their broad-spectrum antibacterial activity and resistance to β-lactamase enzymes . This compound is utilized in various scientific and medical applications due to its unique chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thienamycin p-nitrobenzylester hydrochloride involves several steps, starting from the core structure of thienamycin. The process typically includes the esterification of thienamycin with p-nitrobenzyl alcohol under acidic conditions to form the ester derivative. The final product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: Thienamycin p-nitrobenzylester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Thienamycin p-nitrobenzylester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbapenem antibiotics.
Biology: The compound is studied for its antibacterial activity and mechanism of action against various bacterial strains.
Medicine: this compound is explored for its potential use in treating infections resistant to conventional antibiotics.
Industry: It is utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Thienamycin p-nitrobenzylester hydrochloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in bacteria, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Imipenem: Another carbapenem antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Meropenem: Known for its broad-spectrum activity and stability against β-lactamase enzymes.
Panipenem: Co-administered with betamipron to reduce nephrotoxicity, used primarily in Japan
Uniqueness: Thienamycin p-nitrobenzylester hydrochloride is unique due to its specific ester derivative, which can be further modified to enhance its antibacterial activity and pharmacokinetic profile. Its resistance to β-lactamase enzymes and broad-spectrum activity make it a valuable compound in the fight against antibiotic-resistant bacterial infections .
Propriétés
Formule moléculaire |
C23H31ClN4O7S |
|---|---|
Poids moléculaire |
543.0 g/mol |
Nom IUPAC |
1-methylpyrrolidin-2-one;(4-nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O6S.C5H9NO.ClH/c1-10(22)15-13-8-14(28-7-6-19)16(20(13)17(15)23)18(24)27-9-11-2-4-12(5-3-11)21(25)26;1-6-4-2-3-5(6)7;/h2-5,10,13,15,22H,6-9,19H2,1H3;2-4H2,1H3;1H |
Clé InChI |
RISUKBNXUNVOJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



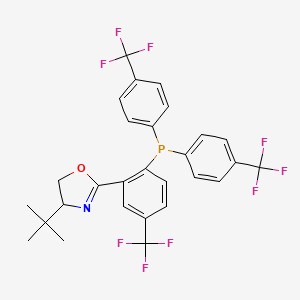
![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B13386633.png)
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)

![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
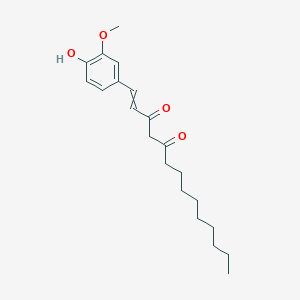
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)

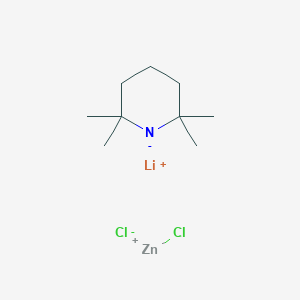
![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)
![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
